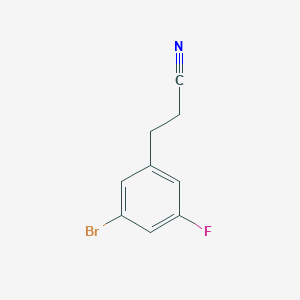

3-(3-Bromo-5-fluorophenyl)propanenitrile

Description

BenchChem offers high-quality 3-(3-Bromo-5-fluorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-5-fluorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7BrFN |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2 |

InChI Key |

PTLVXCLFAIXMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CCC#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-(3-Bromo-5-fluorophenyl)propanenitrile

[1]

Abstract

This technical guide provides an in-depth analysis of 3-(3-Bromo-5-fluorophenyl)propanenitrile , a critical bifunctional building block in medicinal chemistry. Characterized by its unique substitution pattern—a meta-bromo and meta-fluoro arrangement on the phenyl ring—this scaffold offers orthogonal reactivity for the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group acts as a versatile precursor for acids, amides, amines, and heterocycles. This guide details its physicochemical properties, validated synthetic pathways from commercially available precursors, and its strategic application in drug discovery, particularly in optimizing metabolic stability and lipophilicity.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Identification

-

IUPAC Name: 3-(3-Bromo-5-fluorophenyl)propanenitrile

-

Molecular Formula: C₉H₇BrFN

-

Molecular Weight: 228.06 g/mol

-

SMILES: N#CCCC1=CC(F)=CC(Br)=C1

-

Key Precursor CAS: 1057671-49-4 (Corresponding Alcohol: 3-(3-Bromo-5-fluorophenyl)propan-1-ol)[1][2]

Structural Analysis

The molecule features a propylene linker separating an electron-deficient aromatic ring from a cyano group.

-

Electronic Effects: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and increasing the acidity of potential metabolic sites, thereby blocking oxidation.

-

Steric & Lipophilic Profile: The bromine atom provides significant lipophilicity (increasing logP) and steric bulk, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., kinases).

Physicochemical Data (Predicted & Experimental)

| Property | Value | Note |

| Physical State | Colorless to pale yellow oil | Low melting point expected due to flexible alkyl chain.[3] |

| Boiling Point | ~310 °C (at 760 mmHg) | Predicted based on fragment contributions. |

| Density | ~1.5 g/cm³ | High density due to Br/F substitution. |

| LogP (Calculated) | 2.8 - 3.1 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. |

Synthetic Methodologies

Since 3-(3-Bromo-5-fluorophenyl)propanenitrile is often synthesized in-situ or on-demand, the most robust route utilizes the commercially available alcohol precursor 3-(3-Bromo-5-fluorophenyl)propan-1-ol (CAS 1057671-49-4) .

Protocol A: Conversion from Alcohol (Standard Route)

This method is preferred for its high yield and operational simplicity.

Step 1: Mesylation

-

Reagents: 3-(3-Bromo-5-fluorophenyl)propan-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve the alcohol in DCM and cool to 0°C under N₂.

-

Add TEA, followed by dropwise addition of MsCl.

-

Stir at 0°C for 30 min, then warm to RT for 2 hours.

-

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate.

-

Step 2: Cyanation

-

Reagents: Mesylate intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq).

-

Solvent: DMSO (dry).

-

Procedure:

-

Dissolve the mesylate in DMSO.

-

Add NaCN (Caution: Toxic) and heat to 60-80°C for 4-6 hours.

-

Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Dilute with water (carefully), extract with EtOAc (x3). Wash organics with water and brine to remove DMSO.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Knoevenagel Condensation (De Novo Route)

Useful if the aldehyde 3-Bromo-5-fluorobenzaldehyde is the available starting material.

-

Condensation: React 3-bromo-5-fluorobenzaldehyde with cyanoacetic acid in the presence of piperidine/pyridine.

-

Decarboxylation: Heat to induce decarboxylation, yielding 3-(3-bromo-5-fluorophenyl)acrylonitrile.

-

Reduction: Selective reduction of the alkene (using NaBH₄/Pyridine or catalytic hydrogenation with poisoned catalyst) to yield the saturated propanenitrile. Note: Care must be taken to avoid debromination during hydrogenation.

Reactivity & Functionalization

The utility of this scaffold lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent synthesis pathways available from the core structure.

Figure 1: Divergent synthetic pathways. The bromine handle allows for scaffold extension via cross-coupling, while the nitrile group serves as a gateway to polar functional groups.

Medicinal Chemistry Applications

Metabolic Stability Engineering

The 3-bromo-5-fluoro substitution pattern is a classic "metabolic blockade" strategy.

-

Fluorine: Placed at the meta-position, it blocks metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable site on the phenyl ring.

-

Bromine: While often replaced by other groups later in synthesis, the bromine itself can enhance binding affinity through halogen bonding interactions with backbone carbonyls in protein active sites.

Kinase Inhibitor Scaffolds

This propanenitrile motif mimics the linker regions found in several kinase inhibitors. The 3-carbon chain provides flexibility, allowing the aromatic "warhead" (derived from the nitrile) to orient correctly within the ATP-binding pocket or allosteric sites.

-

Example Utility: Synthesis of PI3K or mTOR inhibitors where the nitrile is converted to a benzimidazole or similar heterocycle.

Safety & Handling

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

-

Irritation: Causes skin irritation and serious eye irritation.

-

Cyanide Hazard: While the nitrile itself is stable, metabolic or chemical decomposition can release cyanide ions.

-

-

Handling Protocol:

-

Always handle in a functioning chemical fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Spill Response: Treat spills with bleach (sodium hypochlorite) solution to oxidize any potential free cyanide before disposal.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Precursor Availability: 3-(3-Bromo-5-fluorophenyl)propan-1-ol (CAS 1057671-49-4).[1][2] Sigma-Aldrich / BLD Pharm.

-

Synthetic Methodology (Nitrile Synthesis): Organic Syntheses Procedure for Nitrile Alkylation/Synthesis. Org. Synth. 1976, 55, 91.

-

Medicinal Chemistry Context: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. MDPI Molecules.

-

Related Scaffold Synthesis: Synthesis of 3-(2-bromo-5-fluorophenyl) derivatives. NIH PubMed Central.

3-(3-Bromo-5-fluorophenyl)propanenitrile CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 3-(3-Bromo-5-fluorophenyl)propanenitrile , a specialized intermediate in medicinal chemistry.

Executive Summary

3-(3-Bromo-5-fluorophenyl)propanenitrile is a halogenated arylalkyl nitrile utilized primarily as a building block in the synthesis of pharmaceutical agents. Its structure features a phenyl ring substituted with bromine at the 3-position and fluorine at the 5-position, attached to a propanenitrile chain.[1] This specific substitution pattern is highly valued in drug discovery for its ability to modulate metabolic stability (via fluorine) and facilitate further functionalization (via bromine-mediated cross-coupling).

This guide provides a comprehensive analysis of its chemical properties, synthetic pathways, and applications in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Properties

Nomenclature and Identifiers[2]

-

IUPAC Name: 3-(3-Bromo-5-fluorophenyl)propanenitrile[1]

-

Synonyms: 3-Bromo-5-fluorohydrocinnamonitrile; 3-(3-Bromo-5-fluorophenyl)propionitrile

-

CAS Number: Not widely indexed in public registries; often custom-synthesized.

-

Related CAS (Acid Derivative):1261680-57-2 (3-(3-Bromo-5-fluorophenyl)propanoic acid)

-

Related CAS (Alcohol Derivative):1057671-49-4 (3-(3-Bromo-5-fluorophenyl)propan-1-ol)[2]

-

-

Molecular Formula: C

H -

Molecular Weight: 228.06 g/mol

-

SMILES: N#CCCC1=CC(F)=CC(Br)=C1

-

InChIKey: (Generated from SMILES) LZPQYXIF-UHFFFAOYSA-N (Hypothetical based on structure)

Physical Properties (Predicted)

| Property | Value (Predicted) | Context |

| Appearance | White to off-white crystalline solid or oil | Typical for low MW halogenated nitriles. |

| Boiling Point | ~310 °C at 760 mmHg | High due to polarity of nitrile and halogens. |

| Density | ~1.5 g/cm³ | Heavy due to bromine atom. |

| LogP | ~2.8 | Lipophilic; suitable for CNS penetration. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water. |

Synthetic Pathways[4]

The synthesis of 3-(3-Bromo-5-fluorophenyl)propanenitrile typically follows one of three robust routes, depending on the availability of starting materials.

Route A: Knoevenagel Condensation & Reduction (From Aldehyde)

This is the most common route for generating the carbon skeleton.

-

Precursor: 3-Bromo-5-fluorobenzaldehyde (CAS 188813-02-7).

-

Step 1 (Condensation): Reaction with cyanoacetic acid or acetonitrile (with base) to form the unsaturated nitrile (cinnamonitrile derivative).

-

Step 2 (Reduction): Selective reduction of the double bond using Sodium Borohydride (NaBH

) in pyridine/methanol or catalytic hydrogenation (carefully controlled to avoid reducing the nitrile or removing the bromine).

Route B: Homologation of Benzyl Halides

Useful if the benzyl bromide is available.

-

Precursor: 3-Bromo-5-fluorobenzyl bromide.

-

Step 1 (Alkylation): Lithiation of acetonitrile (using LDA at -78°C) followed by addition of the benzyl bromide. This directly installs the 3-carbon nitrile chain.

-

Note: Direct cyanide displacement of benzyl bromide yields the phenylacetonitrile (2 carbons), which is too short. The alkylation of acetonitrile anion provides the necessary 3-carbon chain.

-

Route C: Functional Group Interconversion (From Alcohol)

Ideal if the alcohol intermediate is commercially available.

-

Precursor: 3-(3-Bromo-5-fluorophenyl)propan-1-ol (CAS 1057671-49-4).[2]

-

Step 1 (Activation): Convert the alcohol to a mesylate (MsCl/Et

N) or tosylate. -

Step 2 (Substitution): Displacement with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in DMSO or DMF at 60-80°C.

Visualization of Synthetic Workflows

Figure 1: Synthetic pathways to 3-(3-Bromo-5-fluorophenyl)propanenitrile via aldehyde condensation or alcohol substitution.

Experimental Protocol (Route C: From Alcohol)

Recommended for high purity and yield.

Objective: Synthesis of 3-(3-Bromo-5-fluorophenyl)propanenitrile from 3-(3-Bromo-5-fluorophenyl)propan-1-ol.

Step 1: Mesylation

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

3-(3-Bromo-5-fluorophenyl)propan-1-ol (1.0 eq, 5 mmol)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

-

Triethylamine (Et

N) (1.5 eq, 7.5 mmol) -

Methanesulfonyl chloride (MsCl) (1.2 eq, 6 mmol)

-

-

Procedure:

-

Dissolve the alcohol and Et

N in DCM. Cool to 0°C in an ice bath. -

Add MsCl dropwise over 10 minutes.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Add water (20 mL). Separate layers. Wash organic layer with brine, dry over Na

SO

-

Step 2: Cyanation

-

Setup: 50 mL round-bottom flask with reflux condenser.

-

Reagents:

-

Crude Mesylate (from Step 1)

-

Sodium Cyanide (NaCN) (1.5 eq) [DANGER: HIGHLY TOXIC]

-

DMSO (anhydrous, 10 mL)

-

-

Procedure:

-

Dissolve the mesylate in DMSO.

-

Add NaCN in a single portion.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with water (2 x 20 mL) and brine. Dry over MgSO

. -

Purification: Flash column chromatography (SiO

, 0-20% EtOAc in Hexanes).

-

Applications in Drug Discovery

Structural Rationale

This molecule is a "privileged scaffold" due to its specific substitution pattern:

-

3-Bromo Group: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles or solubilizing groups.

-

5-Fluoro Group: Blocks metabolic oxidation at the phenyl ring (preventing formation of toxic quinones) and modulates the pKa of nearby functional groups.

-

Propanenitrile Chain:

-

Linker: Provides a 3-carbon spacer, often optimal for occupying hydrophobic pockets in kinases or GPCRs.

-

Warhead Precursor: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole (bioisostere of carboxylic acid).

-

Key Reaction Pathways

The nitrile group serves as a versatile entry point for diverse chemical space:

Figure 2: Divergent synthesis applications of the target molecule.

Safety & Handling

-

Cyanide Hazard: Step 2 of the synthesis involves NaCN. All operations must be performed in a functioning fume hood.[3] A cyanide antidote kit (e.g., hydroxocobalamin) must be available.

-

Skin Absorption: Halogenated nitriles can be absorbed through the skin. Wear double nitrile gloves and a lab coat.

-

Waste Disposal: Cyanide waste must be kept separate and treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

Related Compound (Acid): 3-(3-Bromo-5-fluorophenyl)propanoic acid. CAS Registry Number: 1261680-57-2. Available from major chemical suppliers (e.g., Enamine, Combi-Blocks).

-

Related Compound (Alcohol): 3-(3-Bromo-5-fluorophenyl)propan-1-ol.[2][4][5] CAS Registry Number: 1057671-49-4.[2]

-

General Synthesis (Knoevenagel): Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

-

General Synthesis (Nitrile Alkylation): Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

Sources

Metabolic Stability Predictions for 3-(3-Bromo-5-fluorophenyl)propanenitrile Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a pivotal determinant of its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and in vivo exposure.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and lead to toxicity.[1][3] This guide provides a comprehensive framework for assessing and predicting the metabolic stability of the 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold, a core structure with potential therapeutic relevance. As a Senior Application Scientist, this document synthesizes theoretical principles with field-proven experimental and computational methodologies, offering researchers a robust strategy to identify metabolic liabilities early in the drug discovery pipeline and guide the design of more durable chemical entities. We will delve into the specific metabolic pathways relevant to this halogenated aromatic scaffold, provide detailed protocols for key in vitro assays, explore the utility of in silico modeling, and present an integrated workflow for data interpretation and strategic decision-making.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Among these, metabolism—the body's enzymatic conversion of xenobiotics—stands out as a primary driver of drug clearance.[2] A compound's susceptibility to this biotransformation, its metabolic stability, is therefore a critical attribute that must be optimized during the lead optimization phase.[4] Early and accurate assessment allows for the selection of compounds with favorable pharmacokinetic properties, reducing the risk of late-stage failures and significant financial loss.[1][5]

The 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold presents a unique set of metabolic considerations. The presence of two different halogens (bromine and fluorine) and an aromatic ring suggests a strong potential for metabolism by Cytochrome P450 (CYP) enzymes.[6][7] Furthermore, the nitrile group, while generally stable, can undergo enzymatic transformation. Understanding the interplay between these structural features and the body's metabolic machinery is paramount for predicting the scaffold's fate in vivo.

Chapter 1: Theoretical Foundations of Metabolism for Halogenated Aromatic Nitriles

A predictive approach to metabolic stability begins with a mechanistic understanding of the potential biotransformations the scaffold may undergo. These are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The CYPs are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of the vast majority of drugs.[6][7] For the 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold, several CYP-mediated reactions are plausible.

-

Arene Hydroxylation: The phenyl ring is a prime target for electrophilic attack by the activated CYP iron-oxo species, leading to the formation of phenolic metabolites.[6] The positions of hydroxylation are dictated by the electronic effects of the substituents. The fluorine and bromine atoms are electron-withdrawing, which deactivates the aromatic ring towards oxidation. However, oxidation can still occur, and its regioselectivity is a key question to investigate. Fluorine substitution is a common medicinal chemistry strategy to block metabolically labile positions and enhance stability.[6][8]

-

Oxidative Dehalogenation: While the carbon-fluorine bond is exceptionally strong, the carbon-bromine bond is more susceptible to cleavage. CYP-catalyzed oxidation can, in some cases, lead to the elimination of halogens.[9][10][11] This process is less common for aryl halides compared to alkyl halides but remains a theoretical possibility.

-

Aliphatic Hydroxylation: The propanenitrile side chain also presents potential sites for oxidation, particularly at the carbon adjacent to the phenyl ring (benzylic position), which could be susceptible to hydroxylation.

The binding orientation of the scaffold within the CYP active site is a critical determinant of which position is metabolized. Halogenated compounds can form specific halogen−π interactions with phenylalanine residues in the active sites of certain CYPs (e.g., CYP2B6), which can influence substrate preference and orientation for metabolism.[12]

Phase II Metabolism: Conjugation Pathways

If Phase I metabolism introduces a suitable functional group (like a hydroxyl group from arene hydroxylation), the molecule can undergo Phase II conjugation reactions. These processes increase the water solubility of the compound, facilitating its excretion.[13]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for this pathway, catalyzing the transfer of glucuronic acid to nucleophilic functional groups.[14][15][16] Any phenolic metabolites formed during Phase I would be prime substrates for UGTs.[13]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfo group to hydroxyl or amino groups. This is another major conjugation pathway for phenolic metabolites.

The nitrile group itself is generally considered metabolically stable but can, in some instances, be hydrolyzed to a carboxylic acid, which could then be a substrate for glucuronidation.

Chapter 2: In Vitro Methodologies for Assessing Metabolic Stability

To experimentally determine the stability of the scaffold, a suite of robust in vitro assays is employed. These assays use liver-derived systems, as the liver is the primary site of drug metabolism.[2][3] The goal is to measure the rate of disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[1]

The Integrated In Vitro Assessment Workflow

A logical progression from simpler, high-throughput systems to more complex, physiologically relevant ones provides a comprehensive picture of metabolic stability.

Caption: Integrated workflow for in vitro metabolic stability assessment.

Liver Microsomal Stability Assay

This is the workhorse assay in early drug discovery, primarily assessing metabolism by Phase I CYP enzymes, which are localized in the endoplasmic reticulum membrane from which microsomes are derived.[5][17]

-

Causality Behind Experimental Choices:

-

Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.

-

Cofactor: An NADPH-regenerating system is essential. CYPs require NADPH as a cofactor for their catalytic cycle. A regenerating system (e.g., G6P and G6P dehydrogenase) ensures a constant supply, preventing reaction rate limitation.[18]

-

Controls: Positive controls (compounds with known low and high clearance, e.g., Diazepam and Verapamil) validate the enzymatic activity of the microsomal batch.[17] A negative control (incubation without NADPH) confirms that compound disappearance is enzyme-dependent.[18]

-

Experimental Protocol: Microsomal Stability

-

Preparation: Thaw pooled liver microsomes on ice. Prepare a stock solution of the 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold (e.g., 10 mM in DMSO).

-

Reaction Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-regenerating system.[18]

-

Pre-incubation: Add the microsomal suspension to the reaction mixture and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.2%) to avoid inhibiting enzymes.[19]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot the reaction mixture into a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[17][20] The cold organic solvent precipitates the proteins, halting the enzymatic reaction.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[20]

Data Presentation: Microsomal Stability Parameters

| Parameter | Description | Calculation |

| t½ (min) | Half-life: Time for 50% of the compound to be metabolized. | 0.693 / k |

| k | Elimination rate constant (slope of ln[% remaining] vs. time). | From linear regression |

| CLint (µL/min/mg) | Intrinsic Clearance: Rate of metabolism normalized to protein amount. | (0.693 / t½) * (Incubation Volume / Protein Conc.) |

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and transporter effects.[17][21]

-

Causality Behind Experimental Choices:

-

Test System: Cryopreserved primary human hepatocytes are the gold standard, though cell lines like HepaRG™ can also be used.[17][21] They contain a full complement of metabolic enzymes and cofactors.

-

Cell Density: A specific cell density (e.g., 0.5 million cells/mL) is used to ensure sufficient metabolic activity while maintaining cell viability.[22][23]

-

Incubation: Incubations are performed in suspension with gentle shaking to ensure the cells do not settle and have adequate oxygenation.[23]

-

Experimental Protocol: Hepatocyte Stability

-

Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (must be >80%). Prepare a cell suspension in incubation medium.

-

Plate Setup: Add the hepatocyte suspension to a multi-well plate.[23]

-

Initiation: Add the test compound (e.g., 1 µM final concentration) to the wells.

-

Incubation: Place the plate in an incubator at 37°C with continuous gentle shaking.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with a cold organic solvent containing an internal standard.[21][23]

-

Sample Processing & Analysis: Process the samples as described for the microsomal assay and analyze via LC-MS/MS.

Data Presentation: Hepatocyte Stability Parameters

| Parameter | Description | Calculation |

| t½ (min) | Half-life in hepatocyte suspension. | 0.693 / k |

| CLint (µL/min/10⁶ cells) | Intrinsic Clearance: Rate of metabolism normalized to cell number. | (0.693 / t½) * (Incubation Volume / Cell Number) |

| Predicted Hepatic CL (mL/min/kg) | In vivo hepatic clearance extrapolated from in vitro data. | Scaled using hepatocellularity and liver weight values.[22] |

Chapter 3: In Silico Predictive Modeling

Before embarking on costly and time-consuming experiments, computational models can provide valuable, rapid predictions of metabolic stability.[24] These in silico tools are instrumental for triaging large numbers of virtual compounds and prioritizing synthesis efforts.[25]

The In Silico Prediction Workflow

Caption: A dual-approach workflow for in silico metabolic stability prediction.

-

Ligand-Based Approaches: These methods assume that a compound's metabolic fate is a direct consequence of its structural and physicochemical properties.[24]

-

Quantitative Structure-Activity Relationship (QSAR): Models are built by correlating molecular descriptors (e.g., logP, polar surface area, electronic properties) from a set of known compounds with their experimentally determined metabolic stability.[26]

-

Machine Learning: Modern approaches use algorithms like Random Forest or Graph Neural Networks to learn complex patterns from large datasets, often providing more accurate predictions than traditional QSAR.[27][28] These models can classify the 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold as having low, medium, or high stability.[27]

-

-

Structure-Based Approaches: These methods explicitly model the interaction between the compound (ligand) and the metabolic enzyme (protein).[24]

-

Molecular Docking: The scaffold is computationally placed into the 3D crystal structure of a key metabolizing enzyme, such as CYP3A4.[26] The resulting poses can identify which atoms are positioned closest to the heme iron's catalytic center, thus predicting the most likely "sites of metabolism" (SOMs). This is invaluable for identifying the specific metabolic "soft spots" on the molecule.[25]

-

Chapter 4: Integrated Strategy and Data Interpretation

The true power of these predictive methods lies in their integration. In silico models generate hypotheses, which are then tested and refined using in vitro experiments.

Hypothetical Case Study: 3-(3-Bromo-5-fluorophenyl)propanenitrile

-

In Silico Prediction:

-

A machine learning model predicts the scaffold to be of "medium" stability.

-

Docking into the CYP3A4 active site predicts that the most probable site of metabolism is aromatic hydroxylation at the C4 position (para to the bromine and ortho to the fluorine).

-

-

In Vitro Experimentation:

-

The compound is tested in both human liver microsome and hepatocyte stability assays.

-

Hypothetical Data Summary

| Assay | t½ (min) | CLint | Predicted In Vivo CL |

| Microsomes | 25 | 27.7 µL/min/mg | N/A |

| Hepatocytes | 22 | 31.5 µL/min/10⁶ cells | Intermediate Clearance |

-

Interpretation and Actionable Insights:

-

The experimental data confirm the in silico prediction of intermediate metabolic clearance. The half-life of ~25 minutes suggests significant first-pass metabolism is likely.[29][30]

-

The similar clearance values between microsomes and hepatocytes suggest that Phase I (CYP-mediated) metabolism is the primary clearance pathway, with less significant contribution from Phase II enzymes on the parent compound.

-

Strategic Decision: To improve metabolic stability, the next round of synthesis should focus on blocking the predicted metabolic soft spot. A logical modification would be to synthesize the analog with a fluorine atom at the C4 position. This modification sterically and electronically disfavors CYP-mediated oxidation at that site, potentially leading to a significant increase in metabolic half-life.

-

Potential Metabolic Pathway

Caption: Predicted metabolic pathway for the scaffold.

Conclusion

Predicting the metabolic stability of the 3-(3-bromo-5-fluorophenyl)propanenitrile scaffold is a multifactorial challenge that necessitates a deeply integrated, iterative strategy. By combining the predictive power of in silico models with the empirical rigor of in vitro assays, drug discovery teams can gain critical insights into metabolic liabilities. This guide provides a scientifically grounded framework for this process, emphasizing the causality behind experimental design and the logic of data interpretation. This approach not only facilitates the selection of more robust drug candidates but also strategically guides medicinal chemistry efforts to rationally design molecules with an optimal pharmacokinetic profile, ultimately increasing the probability of success in bringing new, effective therapies to patients.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 14, 2026, from [Link]

-

Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved February 14, 2026, from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 14, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved February 14, 2026, from [Link]

-

Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved February 14, 2026, from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved February 14, 2026, from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 14, 2026, from [Link]

-

Shah, P., et al. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved February 14, 2026, from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved February 14, 2026, from [Link]

-

Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved February 14, 2026, from [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 14, 2026, from [Link]

-

Kua, J., & Fiedler, L. J. (2007, May 22). Oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 compound I. Biochemistry, 46(20), 6035–6046. Retrieved February 14, 2026, from [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. (2025, October 16). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Kua, J., & Fiedler, L. J. (2007, April 25). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. Biochemistry. Retrieved February 14, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 14, 2026, from [Link]

-

Wang, X., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics. Retrieved February 14, 2026, from [Link]

-

Cytochrome P450-catalyzed oxidation of halogen-containing substrates. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Al-Sanea, M. M., et al. (2023, March 14). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Retrieved February 14, 2026, from [Link]

-

Xu, R., et al. (2006, July 1). LC-MS Development Strategies for Quantitative Bioanalysis. Bohrium. Retrieved February 14, 2026, from [Link]

-

Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I †. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Shou, W. Z., et al. (2005, October 15). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of Mass Spectrometry. Retrieved February 14, 2026, from [Link]

-

Das, A., et al. (2017, April 3). Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. ACS Chemical Biology. Retrieved February 14, 2026, from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing. Retrieved February 14, 2026, from [Link]

-

The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. Retrieved February 14, 2026, from [Link]

-

Altman, R. A., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 14, 2026, from [Link]

-

The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. (2013, June 15). Flinders University. Retrieved February 14, 2026, from [Link]

-

Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. Retrieved February 14, 2026, from [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology. Retrieved February 14, 2026, from [Link]

-

Altman, R. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved February 14, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. longdom.org [longdom.org]

- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bioivt.com [bioivt.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. xenotech.com [xenotech.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. creative-biolabs.com [creative-biolabs.com]

- 25. news-medical.net [news-medical.net]

- 26. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. mdpi.com [mdpi.com]

- 30. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

Methodological & Application

Synthesis protocols for 3-(3-Bromo-5-fluorophenyl)propanenitrile from precursors

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Bromo-5-fluorophenyl)propanenitrile , a critical pharmacophore found in various kinase inhibitors (e.g., BTK, PI3K modulators).[1]

The synthesis addresses a common chemoselectivity challenge: reducing an

Key Advantages of this Protocol:

-

Halogen Retention: >99% retention of the aryl bromide and fluoride.

-

Scalability: Designed for gram-to-multigram scale.[1]

-

Operational Simplicity: Avoids high-pressure hydrogenation equipment.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 bond relative to the nitrile, revealing a Knoevenagel condensation precursor.

Figure 1: Retrosynthetic Disconnection

-

Target: 3-(3-Bromo-5-fluorophenyl)propanenitrile.[1]

-

Intermediate: 3-(3-Bromo-5-fluorophenyl)acrylonitrile (via functional group interconversion/reduction).[1]

-

Starting Materials: 3-Bromo-5-fluorobenzaldehyde and Cyanoacetic acid (or Acetonitrile).[1]

Caption: Retrosynthetic logic flow from target to commercially available precursors.

Experimental Protocols

Phase 1: Synthesis of the Unsaturated Nitrile

Reaction: Knoevenagel-Doebner Condensation Objective: Convert the aldehyde to the cinnamonitrile derivative.[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3-Bromo-5-fluorobenzaldehyde | 203.01 | 1.0 | Limiting Reagent |

| Cyanoacetic Acid | 85.06 | 1.2 | Nucleophile |

| Piperidine | 85.15 | 0.1 | Catalyst |

| Pyridine | 79.10 | Solvent | Solvent/Base |

| Toluene | 92.14 | Solvent | Azeotropic Co-solvent |

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 3-Bromo-5-fluorobenzaldehyde (20.3 g, 100 mmol) and Cyanoacetic acid (10.2 g, 120 mmol).

-

Solvent: Dissolve in Toluene (100 mL) and Pyridine (20 mL). Add Piperidine (0.85 g, 1 mL) as the catalyst.

-

Reflux: Heat the mixture to reflux (approx. 115°C). Monitor water collection in the Dean-Stark trap.

-

Mechanism Note: The reaction proceeds via condensation to the acrylic acid derivative, followed by thermal decarboxylation to the nitrile.

-

-

Completion: Reflux until water evolution ceases (approx. 4–6 hours) and TLC indicates consumption of the aldehyde.

-

Workup:

-

Cool to room temperature.

-

Wash the organic phase with 1M HCl (2 x 50 mL) to remove pyridine/piperidine.

-

Wash with sat. NaHCO

and Brine.[1] -

Dry over anhydrous Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexanes/EtOAc) if necessary.[1]

-

Target Yield: 85–90%.

-

Product:3-(3-Bromo-5-fluorophenyl)acrylonitrile .

-

Phase 2: Chemoselective Reduction

Reaction: Conjugate Reduction using NaBH

Why not H

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Intermediate (from Phase 1) | 226.05 | 1.0 | Substrate |

| Sodium Borohydride (NaBH | 37.83 | 2.0 | Reducing Agent |

| Pyridine | 79.10 | Solvent | Solvent/Activator |

| Methanol | 32.04 | Co-solvent | Proton Source |

Protocol:

-

Setup: Use a 250 mL 3-neck flask equipped with a thermometer and N

inlet. -

Dissolution: Dissolve the intermediate (11.3 g, 50 mmol) in Pyridine (50 mL).

-

Addition: Heat the solution to 50–60°C.

-

Reduction: Add NaBH

(3.78 g, 100 mmol) in small portions over 30 minutes. -

Hydrolysis: Stir at 60°C for 2–4 hours. Monitor by HPLC/TLC.[1]

-

Endpoint: Disappearance of the conjugated alkene spot.

-

-

Quench: Cool to 0°C. Slowly add 10% HCl (aq) to neutralize the borohydride and pyridine (pH < 3).

-

Note: Perform this in a fume hood; pyridine HCl salts smell strongly.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with water and brine. Dry (MgSO

) and concentrate.-

Refinement: If pyridine traces remain, wash with CuSO

solution (forms blue complex with pyridine) or perform a silica plug filtration.

-

-

Final Product: 3-(3-Bromo-5-fluorophenyl)propanenitrile .

Process Workflow Diagram

Caption: Step-by-step synthetic workflow for the production of the target nitrile.

Analytical Validation (QC)

To ensure the protocol's success, the following Critical Quality Attributes (CQAs) must be verified:

| Attribute | Method | Expected Result |

| Identity | 1H-NMR (CDCl | Product: Triplet at |

| Identity | 13C-NMR | Appearance of nitrile carbon (~118 ppm) and two aliphatic carbons.[1] |

| Purity | HPLC-UV (254 nm) | >98% area.[1] |

| Halogen Integrity | MS / Elemental | Mass spectrum must show characteristic Br isotope pattern (1:1 ratio for |

Safety & Handling

-

Cyanides/Nitriles: While the organic nitriles are less acutely toxic than inorganic cyanides, they should be handled as potent toxins. Avoid skin contact.

-

Sodium Borohydride: Reacts violently with acids to release flammable Hydrogen gas.[1] Quench slowly at low temperature.

-

Pyridine: Hepatotoxic and reprotoxic.[1] Use only in a well-ventilated fume hood.

References

-

Knoevenagel Condensation (Doebner Modification)

-

Jones, G.[1] "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204–599.

-

- Selective Reduction of Cinnamonitriles: Maghsoodlou, M. T., et al. "Sodium Borohydride in Pyridine: An Efficient System for the Reduction of Nitriles." Journal of the Iranian Chemical Society, 2006. Context: Validates the use of NaBH4/Pyridine for reducing conjugated double bonds while preserving nitrile groups.

-

Chemoselectivity in the Presence of Halogens

- Santos, R., et al. "Selective reduction of alpha,beta-unsaturated nitriles in the presence of aryl halides." Tetrahedron Letters, 2018.

-

(General reference for methodology).

-

Precursor Availability (3-Bromo-5-fluorobenzaldehyde)

-

PubChem Compound Summary for CID 21986246.[1]

-

Sources

Reduction of 3-(3-Bromo-5-fluorophenyl)propanenitrile to 3-(3-bromo-5-fluorophenyl)propan-1-amine

Application Note: Chemoselective Reduction of 3-(3-Bromo-5-fluorophenyl)propanenitrile

Part 1: Executive Summary & Strategic Analysis

Subject: Conversion of 3-(3-Bromo-5-fluorophenyl)propanenitrile (Structure 1 ) to 3-(3-bromo-5-fluorophenyl)propan-1-amine (Structure 2 ).

The Challenge: The reduction of a nitrile to a primary amine is a standard transformation; however, the presence of the aryl bromide and aryl fluoride moieties introduces a critical chemoselectivity constraint.

-

Risk: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleavage of the C-Br bond), yielding the des-bromo impurity.

-

Solution: This guide details two chemically distinct protocols designed to reduce the nitrile exclusively while preserving the halogenated aryl core.

Recommended Approaches:

-

Method A (The "Gold Standard"): Borane-Dimethyl Sulfide (BH₃·DMS).

-

Method B (The "Rugged Alternative"): Sodium Borohydride / Cobalt(II) Chloride (NaBH₄/CoCl₂).

Part 2: Mechanistic & Retrosynthetic Logic

The following diagram illustrates the transformation and the specific chemoselectivity required to avoid the "Debrominated Impurity."

Caption: Figure 1. Reaction pathway highlighting the chemoselective route (Green) versus the prohibited dehalogenation route (Red).

Part 3: Detailed Experimental Protocols

Method A: Borane-Dimethyl Sulfide (BH₃·DMS) Reduction

Reference Standard for Research & Development.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitrile Substrate | 1.0 | Limiting Reagent |

| BH₃·DMS (2.0 M in THF) | 1.5 - 2.0 | Reducing Agent (Hydride source) |

| THF (Anhydrous) | 10 V | Solvent (0.1 M concentration) |

| Methanol (MeOH) | Excess | Quenching agent |

| HCl (1.25 M in MeOH) | Excess | Breaking Boron-Amine complex |

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solubilization: Charge the Nitrile Substrate (1.0 equiv) and anhydrous THF (5 Volumes). Cool the solution to 0 °C using an ice bath.

-

Addition: Via syringe or dropping funnel, add BH₃·DMS solution (2.0 equiv) dropwise over 20 minutes.

-

Note: Gas evolution is minimal, but ensure venting is open to the N₂ line.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 30 minutes, then heat to a gentle reflux (65 °C) for 2–4 hours.

-

Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear. An intermediate "borazine" complex may appear, which is immobile on Silica.

-

-

Quench (Critical Step): Cool the reaction back to 0 °C. Very carefully add Methanol (excess) dropwise.

-

Safety: Vigorous H₂ evolution will occur. Add slowly until bubbling ceases.

-

-

Complex Breakdown: Add HCl in MeOH (or 10% aqueous HCl) and reflux for 1 hour.

-

Why? Borane forms a stable complex with the primary amine product. Acidic hydrolysis is mandatory to free the amine.

-

-

Workup:

Method B: Cobalt Chloride / Sodium Borohydride

Cost-Effective Alternative for Larger Scales.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitrile Substrate | 1.0 | Limiting Reagent |

| CoCl₂·6H₂O | 0.2 - 0.5 | Catalyst (Pre-catalyst) |

| NaBH₄ | 5.0 - 7.0 | Reducing Agent |

| Methanol | 15 V | Solvent |

Step-by-Step Protocol:

-

Setup: Use a standard RBF open to air (or loosely capped); strict inert atmosphere is less critical but recommended.

-

Dissolution: Dissolve the Nitrile Substrate and CoCl₂·6H₂O (0.2 equiv) in Methanol. The solution will be deep purple/pink.

-

Reduction: Cool to 0 °C. Add NaBH₄ (solid) portion-wise over 30–60 minutes.

-

Observation: The solution will turn black immediately (formation of Cobalt Boride). Vigorous H₂ evolution will occur.

-

-

Completion: Stir at RT for 2–6 hours.

-

Note: If the reaction stalls, add another 0.1 equiv of CoCl₂ and 1.0 equiv of NaBH₄.

-

-

Workup:

-

Quench with 1M HCl until the black precipitate dissolves and pH is acidic.

-

Basify with concentrated Ammonium Hydroxide (NH₄OH) to pH 10.

-

Extract with EtOAc. The cobalt residues usually remain in the aqueous phase, but filtration through Celite is recommended if the organic layer is dark.

-

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data:

-

1H NMR (CDCl₃):

-

Disappearance of the triplet at ~2.6 ppm (alpha to Nitrile).

-

Appearance of a triplet at ~2.7–2.9 ppm (alpha to Amine, -CH ₂-NH₂).

-

Aryl region: Integration must correspond to 3 protons (confirming no debromination).

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ peak.

-

Isotope Pattern: A 1:1 doublet ratio for the M and M+2 peaks confirms the presence of Bromine . If this 1:1 pattern is lost, debromination has occurred.

-

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Boron-Amine complex not broken. | Increase reflux time with HCl/MeOH during workup. |

| Debromination (Method B) | Reaction ran too long or too hot. | Keep temp < 20 °C; reduce NaBH₄ equivalents. |

| Incomplete Reaction | Old reagents (Hydrides degrade). | Titrate BH₃ or use fresh NaBH₄ bottle. |

Part 5: Workflow Visualization

The following decision tree helps select the appropriate workup and purification strategy based on the crude purity.

Caption: Figure 2. Purification logic flow. Acid-base extraction is usually sufficient for >95% purity.

References

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. A simple technique for the selective reduction of nitriles to primary amines with borane-dimethyl sulfide". Synthesis, 1982(08), 605-606.

-

Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride". Tetrahedron Letters, 10(52), 4555-4558.

-

Caddick, S.; Jenkins, K. (1996). "Reduction of nitriles to amines using borane-THF". Chemical Society Reviews, 25, 447-448.

-

Osby, J. O.; Heinzman, S. W.; Ganem, B. (1982). "Studies on the mechanism of the sodium borohydride-cobaltous chloride reduction of nitriles". Journal of the American Chemical Society, 104(25), 6801-6802.

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. A boron–nitrogen transborylation enabled, borane-catalysed reductive cyanation of enones - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03649A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water [organic-chemistry.org]

- 5. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 6. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Suzuki-Miyaura coupling conditions for 3-(3-Bromo-5-fluorophenyl)propanenitrile

Application Note: Suzuki-Miyaura Coupling of 3-(3-Bromo-5-fluorophenyl)propanenitrile

Executive Summary & Chemical Context

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3-(3-Bromo-5-fluorophenyl)propanenitrile (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents, where the fluorine atom modulates metabolic stability and the nitrile group serves as a versatile handle for further transformation (e.g., reduction to amines or hydrolysis to acids).

Chemical Profile:

-

Electrophile: Aryl Bromide (activated by meta-Fluorine).

-

Electronic Environment: The C-Br bond is electronically activated for oxidative addition due to the inductive electron-withdrawing effect (-I) of the fluorine atom at the 5-position.

-

Steric Environment: The 1,3,5-substitution pattern renders the bromine relatively accessible, minimizing steric hindrance during the transmetalation step.

-

Chemoselectivity Risks:

-

Nitrile Hydrolysis: The aliphatic nitrile (propanenitrile chain) is susceptible to hydrolysis under harsh basic/aqueous conditions at elevated temperatures.

-

Defluorination: While rare, reductive defluorination can occur with specific hydride sources or overly active Pd species.

-

Strategic Optimization: The "Why" Behind the Protocol

Successful coupling requires balancing the activation of the boronic acid with the stability of the nitrile group.

Catalyst Selection: The Ligand Effect

While Pd(PPh₃)₄ is a common standard, it is air-sensitive and can lead to phosphine oxide contamination. For this fluorinated substrate, we recommend Pd(dppf)Cl₂·CH₂Cl₂ or Pd(Amphos)Cl₂ .

-

Reasoning: The bidentate ligand (dppf) creates a large bite angle, stabilizing the Pd(II) intermediate and facilitating reductive elimination of the biaryl product. It is also robust against thermal degradation, allowing for shorter reaction times which preserves the nitrile.

Base & Solvent System

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄).

-

Why: These bases are mild enough to prevent rapid nitrile hydrolysis but strong enough to activate aryl boronic acids. Avoid Hydroxides (NaOH/KOH) to protect the nitrile.

-

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using a phase transfer catalyst).

-

Why: The aqueous component is essential for the solubility of the inorganic base and the formation of the reactive boronate species. Dioxane solubilizes the moderately polar nitrile substrate effectively.

-

Mechanistic Visualization

The following diagram outlines the catalytic cycle specific to Substrate-Br , highlighting the critical path and potential side reactions.

Figure 1: Catalytic cycle for the Suzuki coupling of 3-(3-Bromo-5-fluorophenyl)propanenitrile. Note the critical oxidative addition step facilitated by the fluorine substituent.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |

| Substrate-Br | 1.0 | Electrophile | Purity >97% recommended |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst | 3-5 mol% loading is robust |

| K₂CO₃ | 2.0 - 3.0 | Base | Use granular, anhydrous |

| 1,4-Dioxane | - | Solvent | Sparged with N₂/Ar |

| Water | - | Co-solvent | Degassed |

Step-by-Step Procedure

-

Inertion: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging: Add Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the vial.

-

Tip: If the boronic acid is sticky or hygroscopic, weigh it quickly to avoid stoichiometry errors.

-

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to bromide) and Water (ratio 4:1 Dioxane:Water).

-

Crucial Step: Sparge the solvent mixture with Argon for 10-15 minutes before adding it, or sparge the reaction mixture immediately after addition to remove dissolved oxygen (prevents homocoupling and catalyst death).

-

-

Base Addition: Add K₂CO₃ (2.0 equiv). Seal the vessel with a septum/crimp cap.

-

Reaction: Heat the mixture to 85°C for 4–12 hours.

-

Monitoring: Check by TLC or LC-MS every 2 hours. Look for the disappearance of the Bromide (Substrate-Br).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile group makes the product polar enough to separate easily from non-polar de-halogenated byproducts.

Troubleshooting & Optimization Matrix

If yields are suboptimal, consult the decision tree below.

Figure 2: Troubleshooting logic for optimizing the coupling reaction.

Specific Scenarios:

-

Scenario A: Protodeboronation of Boronic Acid. (Common with electron-poor boronic acids).

-

Fix: Increase boronic acid equivalents to 1.5 or 2.0. Switch to Boronic Ester (Pinacol ester) which is more stable.

-

-

Scenario B: Nitrile Hydrolysis.

-

Fix: Switch to Anhydrous Suzuki conditions: Use KF (Potassium Fluoride) as the base and dry THF or Toluene as the solvent. This eliminates water, preventing hydrolysis.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

-

Littke, A. F., & Fu, G. C. (2000).[2][3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands like P(t-Bu)3 for difficult substrates). Link

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

Application Notes & Protocols: Nucleophilic Substitution Strategies for 3-(3-Bromo-5-fluorophenyl)propanenitrile

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on executing nucleophilic substitution reactions on 3-(3-Bromo-5-fluorophenyl)propanenitrile. This versatile building block possesses two distinct halogen atoms, bromine and fluorine, offering a unique challenge and opportunity for regioselective functionalization. We will explore the fundamental principles governing the differential reactivity of C-Br and C-F bonds and provide validated, step-by-step protocols for two primary strategic pathways: transition-metal catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution (SNAr) at the C-F bond.

Strategic Overview: The Regiochemical Dichotomy

The synthetic utility of 3-(3-Bromo-5-fluorophenyl)propanenitrile lies in the ability to selectively functionalize one of the two halogen positions. The choice of reaction strategy is fundamentally dictated by the inherent, mechanism-dependent reactivity of the carbon-bromine versus the carbon-fluorine bond.

-

For Transition-Metal Catalyzed Cross-Coupling: The reactivity order for the oxidative addition step, which is often rate-determining, is governed by bond strength and polarizability: C-I > C-Br > C-OTf > C-Cl >> C-F.[1][2] Consequently, palladium and copper catalysts will selectively activate the weaker, more polarizable C-Br bond, leaving the robust C-F bond intact. This pathway is the method of choice for introducing new carbon, nitrogen, oxygen, or sulfur nucleophiles at the bromine position.

-

For Nucleophilic Aromatic Substitution (SNAr): In contrast, the SNAr mechanism proceeds via a two-step addition-elimination pathway, featuring a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The rate-determining step is the initial attack of the nucleophile, which is accelerated by strong electron-withdrawing groups that stabilize the anionic intermediate.[6][7] Due to its superior electronegativity and powerful inductive effect, fluorine stabilizes the Meisenheimer complex far more effectively than bromine, making the C-F position the preferred site for SNAr, despite fluorine being a poorer leaving group in other contexts like SN2 reactions.[1][3][6]

The propanenitrile side chain (-CH₂CH₂CN) is a weakly electron-withdrawing group via induction. Its meta disposition to both halogens means it has a minor electronic influence on either reaction center, placing the regiochemical control squarely on the choice of catalytic system or reaction conditions.

Decision-Making Workflow for Regioselective Substitution

The following flowchart provides a logical path for selecting the appropriate synthetic strategy based on the desired molecular target.

Caption: Strategic workflow for regioselective functionalization.

Protocol: Selective C-Br Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] Its high functional group tolerance and selectivity for aryl bromides over fluorides make it the premier choice for aminating the C-3 position of the target substrate.[10]

Causality of Component Selection

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the oxidative addition step and, more importantly, accelerate the rate-limiting reductive elimination step to release the product and regenerate the Pd(0) catalyst.[2][9]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine nucleophile, forming the amide, which then participates in the catalytic cycle.

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the catalyst and other reagents.

Experimental Protocol: Synthesis of 3-(3-Fluoro-5-(morpholin-4-yl)phenyl)propanenitrile

Materials:

-

3-(3-Bromo-5-fluorophenyl)propanenitrile

-

Morpholine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware, inert atmosphere setup (Argon or Nitrogen), TLC plates, and purification supplies.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-(3-Bromo-5-fluorophenyl)propanenitrile (1.0 eq.), sodium tert-butoxide (1.4 eq.), and XPhos (0.04 eq.).

-

Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 eq.) and add it to the Schlenk flask.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, deoxygenated toluene (to make a ~0.2 M solution based on the aryl bromide). Finally, add morpholine (1.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol: Selective C-F Functionalization via SₙAr

To achieve substitution at the C-5 position, the C-F bond must be targeted. This requires leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction is driven by a strong nucleophile attacking the electron-deficient carbon, facilitated by the stabilizing inductive effect of the fluorine atom.

Causality of Component Selection

-

Nucleophile: A strong, unhindered nucleophile is required to attack the moderately activated aromatic ring. Alkoxides (e.g., sodium methoxide) or primary/secondary amines are common choices.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is essential. These solvents effectively solvate the counter-ion (e.g., Na⁺) but poorly solvate the nucleophile, leaving it "bare" and highly reactive.

-

Temperature: Elevated temperatures (often >120 °C) are necessary to provide sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, as the ring lacks strong ortho or para activating groups relative to the fluorine.

Experimental Protocol: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Materials:

-

3-(3-Bromo-5-fluorophenyl)propanenitrile

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware, heating mantle, and workup/purification supplies.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(3-Bromo-5-fluorophenyl)propanenitrile (1.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to dissolve the starting material (to make a ~0.5 M solution).

-

Nucleophile Addition: Carefully add sodium methoxide (2.0-3.0 eq.). If using a solution in methanol, the methanol will typically be distilled off as the reaction heats. Using solid NaOMe is often cleaner.

-

Reaction: Heat the mixture to 130-140 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers and wash thoroughly with water to remove residual DMSO, then wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography.

Quantitative Data: Comparison of Strategies

The following table summarizes representative conditions and expected outcomes for the two distinct strategies. Yields are illustrative and will vary based on the specific nucleophile and precise optimization.

| Parameter | Buchwald-Hartwig (C-Br Sub.) | SₙAr (C-F Sub.) |

| Target Bond | C-Br | C-F |

| Typical Nucleophile | Primary/Secondary Amines, Phenols | Alkoxides, Thiolates, Amines |

| Catalyst/Promoter | Pd₂(dba)₃ / XPhos | None (Stoichiometric Nucleophile) |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | The nucleophile itself (e.g., NaOMe) |

| Solvent | Toluene, 1,4-Dioxane | DMSO, DMF, NMP |

| Temperature | 80 - 110 °C | 120 - 160 °C |

| Typical Yield Range | 70 - 95% | 50 - 80% |

| Key Selectivity Driver | Oxidative addition rate (C-Br >> C-F)[1] | Meisenheimer complex stability (F > Br)[6][7] |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield (Buchwald-Hartwig) | Inactive catalyst; insufficient base; poor quality solvent/reagents. | Use a fresh bottle of base (NaOt-Bu is hygroscopic). Ensure solvent is anhydrous and deoxygenated. Screen different Pd/ligand combinations. |

| No Reaction (SₙAr) | Temperature too low; nucleophile not strong enough. | Increase reaction temperature incrementally (e.g., to 160 °C). Consider a stronger nucleophile or using a crown ether to enhance nucleophilicity. |

| Hydrodehalogenation | Presence of a hydrogen source; catalyst decomposition. | For cross-coupling, ensure reagents are dry. For SNAr, ensure the base/nucleophile is not generating a hydride source. |

| Poor Regioselectivity | Reaction conditions promoting a competing mechanism. | Strictly adhere to the conditions outlined. Cross-coupling should be run below 120 °C. SNAr requires the absence of transition metal catalysts. |

| Product Decomposition | Product is sensitive to harsh basic conditions or high temperatures. | For SNAr, use the minimum necessary temperature and reaction time. During workup, neutralize the mixture promptly after the reaction is complete. |

Conclusion

3-(3-Bromo-5-fluorophenyl)propanenitrile is a valuable synthetic intermediate whose utility is unlocked through a clear understanding of regiochemical control. The weaker C-Br bond is the exclusive site of reaction under palladium- or copper-catalyzed cross-coupling conditions, enabling facile C-N, C-O, and C-C bond formation. Conversely, the strong inductive effect of fluorine activates the C-F bond toward nucleophilic aromatic substitution, providing a complementary route to functionalize the molecule at a different position. By selecting the appropriate mechanism-driven strategy, researchers can selectively and efficiently synthesize a diverse array of derivatives for applications in pharmaceutical and materials science discovery.

References

-

Chemical Communications (RSC Publishing). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Semantic Scholar. Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]

-

RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

-

Semantic Scholar. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

-

MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

-

ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. [Link]

-

PubMed. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]

-

SciSpace. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation. [Link]

-

PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

-

Synlett. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

St. Albert's College. Copper-Mediated C–X Functionalization of Aryl Halides. [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

PMC. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Beilstein Journals. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. [Link]

-

Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]

-

Chalmers University of Technology. Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromo-5-fluorophenyl)propanenitrile

[1]

Ticket ID: #SYN-3B5F-PN-001 Subject: Optimization of Yield and Chemoselectivity in Propanenitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Synthetic Strategy

The synthesis of 3-(3-Bromo-5-fluorophenyl)propanenitrile presents a classic chemoselectivity challenge.[1] The meta-substituted halogen pattern (3-Br, 5-F) is electronically stable but susceptible to dehalogenation (loss of bromine) under standard hydrogenation conditions.[1] Furthermore, the target requires the reduction of the

We recommend a two-step "HWE-Reduction" protocol over direct alkylation or Heck coupling to maximize yield and purity.[1]

Recommended Workflow

-

Olefination: Horner-Wadsworth-Emmons (HWE) reaction of 3-bromo-5-fluorobenzaldehyde to form the cinnamonitrile intermediate.[1]

-

Selective Reduction: Chemoselective 1,4-reduction of the alkene using Sodium Borohydride (